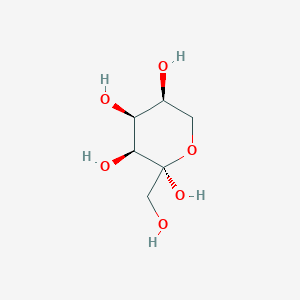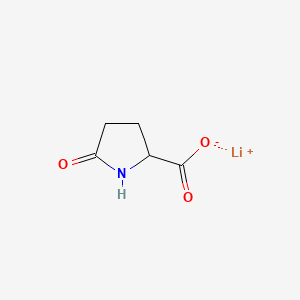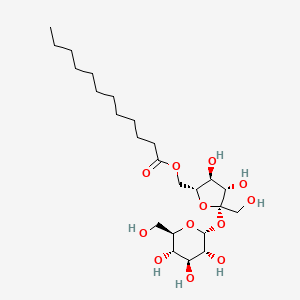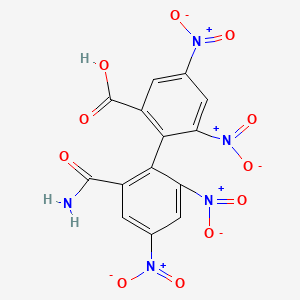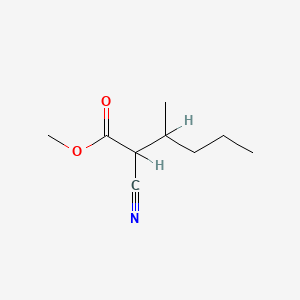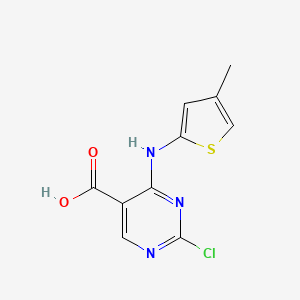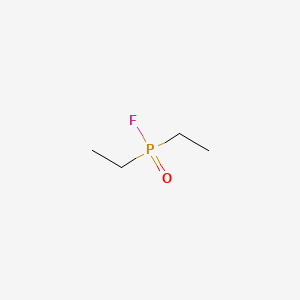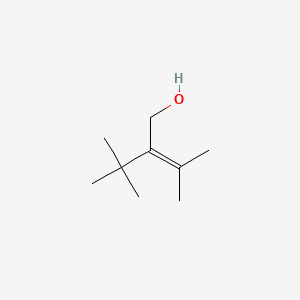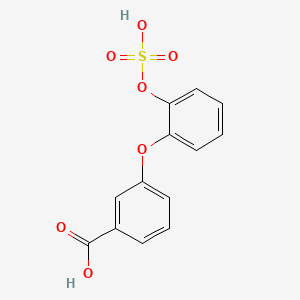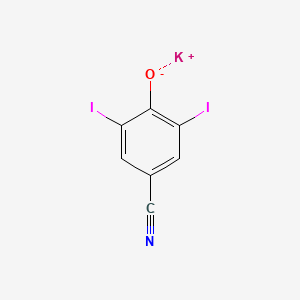
Potassium 4-hydroxy-3,5-diiodophenylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxy-3,5-diiodophenylcyanide is a chemical compound with the molecular formula C7H2I2NOK It is known for its unique structure, which includes two iodine atoms, a hydroxyl group, and a cyanide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-hydroxy-3,5-diiodophenylcyanide typically involves the iodination of 4-hydroxybenzonitrile. The process includes the following steps:
Iodination: 4-hydroxybenzonitrile is treated with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Formation of Potassium Salt: The resulting 4-hydroxy-3,5-diiodophenylcyanide is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Iodination: Using industrial-grade reagents and optimized reaction conditions to achieve efficient iodination.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 4-hydroxy-3,5-diiodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenylcyanides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxy-3,5-diiodophenylcyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Potassium 4-hydroxy-3,5-diiodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyanide groups play crucial roles in binding to these targets, leading to various biochemical effects. The iodine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Potassium 4-hydroxy-3,5-diiodophenylcyanide can be compared with other similar compounds such as:
Potassium 4-hydroxy-3,5-dibromophenylcyanide: Similar structure but with bromine atoms instead of iodine.
Potassium 4-hydroxy-3,5-dichlorophenylcyanide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in this compound makes it unique compared to its bromine and chlorine analogs. Iodine atoms impart distinct chemical properties, such as higher atomic mass and different reactivity, which can influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
2961-63-9 |
|---|---|
Molekularformel |
C7H2I2KNO |
Molekulargewicht |
409.00 g/mol |
IUPAC-Name |
potassium;4-cyano-2,6-diiodophenolate |
InChI |
InChI=1S/C7H3I2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI-Schlüssel |
FJLYTRTWDLNGID-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1I)[O-])I)C#N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




